4-Amino-3-(prop-1-en-2-yl)benzonitrile
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Overview
Description
4-Amino-3-(prop-1-en-2-yl)benzonitrile is an organic compound with the molecular formula C10H10N2 It is characterized by the presence of an amino group, a prop-1-en-2-yl group, and a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-(prop-1-en-2-yl)benzonitrile typically involves the reaction of 4-nitro-3-(prop-1-en-2-yl)benzonitrile with a reducing agent such as hydrogen gas in the presence of a palladium catalyst. The reaction is carried out under mild conditions, usually at room temperature and atmospheric pressure, to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor containing the palladium catalyst. The reaction mixture is then subjected to hydrogen gas under controlled conditions to ensure efficient conversion to the target compound. The product is subsequently purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-(prop-1-en-2-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Primary amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
4-Amino-3-(prop-1-en-2-yl)benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial properties.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Amino-3-(prop-1-en-2-yl)benzonitrile involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-3-(prop-1-en-2-yl)benzonitrile hydrochloride
- 4-Nitro-3-(prop-1-en-2-yl)benzonitrile
- 4-Amino-3-(prop-1-en-2-yl)benzamide
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
4-amino-3-prop-1-en-2-ylbenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-7(2)9-5-8(6-11)3-4-10(9)12/h3-5H,1,12H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJDDRGLDYCBGOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1=C(C=CC(=C1)C#N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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